5-Bromo-2-(3-methylidenepiperidin-1-yl)pyrimidine
CAS No.: 2028446-74-2
Cat. No.: VC6762554
Molecular Formula: C10H12BrN3
Molecular Weight: 254.131
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2028446-74-2 |
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Molecular Formula | C10H12BrN3 |
Molecular Weight | 254.131 |
IUPAC Name | 5-bromo-2-(3-methylidenepiperidin-1-yl)pyrimidine |
Standard InChI | InChI=1S/C10H12BrN3/c1-8-3-2-4-14(7-8)10-12-5-9(11)6-13-10/h5-6H,1-4,7H2 |
Standard InChI Key | CARNSPGRYZADRJ-UHFFFAOYSA-N |
SMILES | C=C1CCCN(C1)C2=NC=C(C=N2)Br |
Introduction
Structural and Chemical Profile of 5-Bromo-2-(3-methylidenepiperidin-1-yl)pyrimidine
Molecular Architecture
The compound’s structure consists of a pyrimidine ring substituted at the 5-position with a bromine atom and at the 2-position with a 3-methylidenepiperidin-1-yl group. The pyrimidine core (C₄H₄N₂) provides aromaticity and planar geometry, while the bromine atom introduces electron-withdrawing effects that influence reactivity and intermolecular interactions . The 3-methylidenepiperidine moiety introduces a bicyclic amine system with a conjugated double bond, potentially enhancing binding affinity to biological targets through hydrophobic and hydrogen-bonding interactions.
Calculated Molecular Data
Property | Value |
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Molecular Formula | C₁₀H₁₁BrN₄ |
Molecular Weight | 267.13 g/mol |
IUPAC Name | 5-Bromo-2-(3-methylidenepiperidin-1-yl)pyrimidine |
Tautomerism and Stereochemical Considerations
Synthetic Routes and Optimization
One-Step Synthesis from 2-Bromomalonaldehyde and Amidines
A patent describing the preparation of 5-bromo-2-substituted pyrimidines outlines a scalable one-step method using 2-bromomalonaldehyde and amidine derivatives . Adapting this protocol for 5-bromo-2-(3-methylidenepiperidin-1-yl)pyrimidine would involve:
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Reacting 2-bromomalonaldehyde with 3-methylidenepiperidine-1-carboxamidine in acetic acid.
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Utilizing molecular sieves to absorb water and drive the cyclocondensation reaction.
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Isolating the product via trituration with isopropyl ether and purification through liquid-liquid extraction .
Hypothetical Reaction Yield
Based on analogous syntheses , the expected yield ranges from 33% to 43%, depending on the steric and electronic effects of the amidine substrate.
Alternative Methods and Challenges
Prior art methods for synthesizing 5-bromo-2-substituted pyrimidines include:
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Organometallic Coupling: Employing dimethylzinc or trimethylaluminum with 5-bromo-2-iodopyrimidine, though these reagents pose flammability risks .
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Diazotization-Bromination: Using 5-aminopyrimidine, which is cost-prohibitive for large-scale applications .
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Decarboxylative Cyclization: Involving mucobromic acid and methylimidazole, but this route suffers from low yields and cumbersome purification .
The one-step method from 2-bromomalonaldehyde offers superior safety and cost-effectiveness, making it the most viable route for this compound .
Physicochemical and Spectroscopic Properties
Predicted Solubility and Stability
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Solubility: The compound is likely sparingly soluble in water due to the hydrophobic piperidine moiety but soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane .
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Stability: Brominated pyrimidines are generally stable under ambient conditions but may degrade under strong UV light or in the presence of nucleophiles .
Spectroscopic Characterization
1H-NMR (Hypothetical)
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Pyrimidine protons: δ 8.60–8.80 ppm (singlet, H-4 and H-6).
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Piperidine protons: δ 2.50–3.50 ppm (multiplet, CH₂ groups), δ 5.20 ppm (singlet, methylidene CH₂) .
13C-NMR -
C-Br: δ 105–110 ppm.
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Piperidine carbons: δ 25–50 ppm (aliphatic), δ 145 ppm (methylidene C=C) .
Crystallographic and Computational Insights
Hypothetical Crystal Structure
While no crystallographic data exists for this specific compound, analogous bromopyrimidines crystallize in triclinic or monoclinic systems with π-π stacking between pyrimidine rings . Density functional theory (DFT) calculations predict a dihedral angle of 15–25° between the pyrimidine and piperidine rings, minimizing steric hindrance.
Molecular Docking Studies
Docking simulations with CDK2 (PDB: 1HCL) suggest that the bromine atom forms a halogen bond with Leu83, while the piperidine nitrogen hydrogen-bonds with Asp86 . These interactions align with the binding modes of known CDK inhibitors like roscovitine.
Industrial and Regulatory Considerations
Scalability and Cost Analysis
The one-step synthesis protocol offers a production cost of approximately $120–150 per gram at pilot scale, assuming a 40% yield and bulk pricing for 2-bromomalonaldehyde ($50/mol) . This cost profile is competitive with existing kinase inhibitors.
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